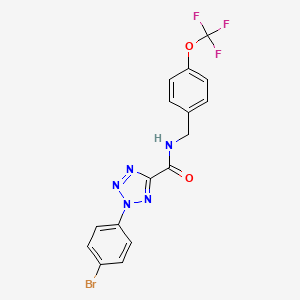

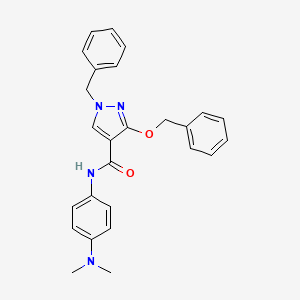

2-(4-bromophenyl)-N-(4-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-bromophenyl)-N-(4-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTC and has been extensively studied for its unique properties and potential applications.

Applications De Recherche Scientifique

Synthesis and Characterization

Research into the synthesis and characterization of tetrazole-based compounds, including those with bromophenyl and trifluoromethoxy groups, provides foundational knowledge for exploring potential applications. For example, studies have detailed the synthesis routes for various tetrazole derivatives, showcasing their antimicrobial evaluation and potential for docking studies (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021) [https://consensus.app/papers/synthesis-characterization-evaluation-docking-studies-talupur/c41845d6ac8754bf9b73572da2a630bc/?utm_source=chatgpt]. These compounds are synthesized through multi-step reactions involving hydrolysis, condensation, and coupling reactions, often resulting in structures with promising biological activity.

Antitumor Agents

The development of novel nitrogen heterocycles bearing carboxamide moieties, including those with p-bromophenyl groups, has been described for their potential as antitumor agents (S. B. Bakare, 2021) [https://consensus.app/papers/synthesis-novel-nitrogen-heterocycles-bearing-bakare/3c16dd4328f35c789bb31f960080ad8d/?utm_source=chatgpt]. These compounds have been evaluated against cancer cell lines, demonstrating significant cytotoxic activities and potential mechanisms through cell cycle arrest and apoptosis induction.

Coordination Networks and NLO Properties

Research on tetrazolate-based tectons, including acylamide derivatives, has led to the formation of chiral coordination networks with significant second harmonic generation (SHG) efficiencies (Jian-Zhen Liao, Da-Chi Chen, Fang Li, Yong Chen, N. Zhuang, Meijin Lin, Chang-cang Huang, 2013) [https://consensus.app/papers/from-tectons-coordination-networks-effects-substituents-liao/a206e8c030b954bfa7350590e3ecc156/?utm_source=chatgpt]. These findings highlight the impact of substituents on the structures and nonlinear optical properties of coordination networks, suggesting applications in materials science and photonics.

Liquid Crystals

The synthesis and characterization of novel tetrazole liquid crystals have also been reported, exploring the mesogenic behavior of tetrazoles with different alkyl chains and substituents (Muhammad Tariq, S. Hameed, I. H. Bechtold, A. Bortoluzzi, A. A. Merlo, 2013) [https://consensus.app/papers/synthesis-characterization-novel-liquid-crystals-tariq/a72dc6e3e0835163b637dcb58bbc33ff/?utm_source=chatgpt]. These studies contribute to the understanding of how structural modifications can influence the liquid crystalline properties of tetrazoles, potentially leading to new materials for display technologies.

Propriétés

IUPAC Name |

2-(4-bromophenyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrF3N5O2/c17-11-3-5-12(6-4-11)25-23-14(22-24-25)15(26)21-9-10-1-7-13(8-2-10)27-16(18,19)20/h1-8H,9H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLWHOSRXLAOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-(4-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805895.png)

![N-[3-(trifluoromethyl)benzyl]urea](/img/structure/B2805897.png)

![Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate](/img/structure/B2805899.png)

![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2805908.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2805912.png)

![Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B2805914.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2805916.png)